Leu-Ser
Overview
Description
Leu-Ser is a dipeptide composed of the amino acids leucine and serine It is a small molecule that plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Leu-Ser can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (serine) to the resin, followed by the coupling of the N-terminal amino acid (leucine). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of high-performance liquid chromatography is essential for the purification of the synthesized peptide to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Leu-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the functional groups on the peptide.
Substitution: The amino acid residues can participate in substitution reactions to form modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic reagents can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine aldehyde or serine acid derivatives .
Scientific Research Applications
Leu-Ser has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications due to its role in modulating biological processes.
Industry: It is used in the development of peptide-based materials and biosensors
Mechanism of Action
The mechanism of action of Leu-Ser involves its interaction with specific molecular targets in the body. The leucine residue can activate signaling pathways related to protein synthesis and cell growth, while the serine residue can participate in enzymatic reactions and neurotransmitter synthesis. These interactions can modulate various physiological processes, including metabolism, immune response, and neural function .
Comparison with Similar Compounds
Similar Compounds
L-leucyl-L-leucine: Another dipeptide with similar structural properties but different biological activities.
L-leucyl-L-isoleucine: A dipeptide with a similar leucine residue but different side chain interactions.
L-leucyl-L-threonine: A dipeptide with a similar backbone but different functional groups.
Uniqueness
Leu-Ser is unique due to the presence of both hydrophobic (leucine) and hydrophilic (serine) residues, which allows it to participate in a wide range of biochemical interactions. This dual nature makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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